Tri(cyclohexa-2,5-dien-1-yl)silane

Vue d'ensemble

Description

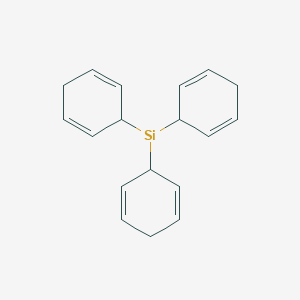

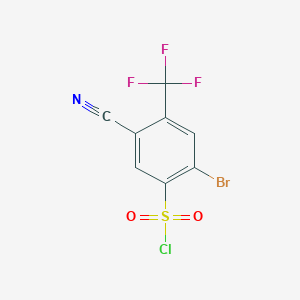

Tri(cyclohexa-2,5-dien-1-yl)silane, also known as cyclohexa-2,5-dien-1-yl(trimethyl)silane , is a silicon compound with the chemical formula C₁₈H₂₁Si . It features a silicon atom bonded to a cyclohexadienyl group, which consists of a cyclohexene ring with two double bonds and a conjugated diene system. The compound is stable and easy to handle, making it a useful surrogate for monosilane (SiH₄) in synthetic chemistry .

Synthesis Analysis

Tri(cyclohexa-2,5-dien-1-yl)silane can be synthesized using a stepwise approach based on monosilane. Researchers have developed a method involving a SiH₄ surrogate with two Si–H bonds masked as cyclohexa-2,5-dien-1-yl substituents. This approach allows for the selective and programmable synthesis of hydrosilanes (including trihydrosilanes, dihydrosilanes, and monohydrosilanes) with different aryl and alkyl substituents at the silicon atom .

Molecular Structure Analysis

The molecular structure of Tri(cyclohexa-2,5-dien-1-yl)silane consists of a silicon atom (Si) bonded to a cyclohexadienyl group. The cyclohexadienyl group contains a cyclohexene ring with two double bonds and a conjugated diene system. The compound’s stability and ease of handling make it a valuable reagent in silicon chemistry .

Chemical Reactions Analysis

Tri(cyclohexa-2,5-dien-1-yl)silane participates in various chemical reactions, including hydrosilylation and arylation. For instance, in the presence of catalytic amounts of B(C₆F₅)₃, an allylic hydride of the cyclohexa-2,5-dienyl group transfers to form an Si-H bond-substituted silane, releasing a molecule of benzene .

Applications De Recherche Scientifique

Surrogate for Monosilane (SiH4)

Tri(cyclohexa-2,5-dien-1-yl)silane is used as a stable and easy-to-handle surrogate for monosilane (SiH4), which is a gas at room temperature and highly reactive. This makes it difficult to handle and store. The solid form of Tri(cyclohexa-2,5-dien-1-yl)silane offers a safer and more convenient alternative for research applications that require Si-H bond formation .

Silicon Compounds Synthesis

The compound is involved in the synthesis of various silicon-based materials. Due to its stability, it can be used to introduce silicon into organic molecules, which is valuable for creating new materials with unique properties such as increased thermal stability or altered electrical conductivity .

Catalyst in Organic Reactions

It acts as a catalyst in certain organic reactions, particularly those involving hydrosilylation. This process is crucial for creating cross-linked silicone materials, which have applications ranging from medical devices to coatings and adhesives .

Pharmaceutical Research

In pharmaceutical research, Tri(cyclohexa-2,5-dien-1-yl)silane can be used to modify the structure of drug molecules. Silicon incorporation can alter drug properties, such as solubility and bioavailability, potentially leading to more effective medications .

Development of Sensing Materials

The compound’s ability to form stable Si-H bonds makes it useful in the development of sensing materials. These materials can detect the presence of specific chemicals or environmental conditions, which is important for monitoring pollution or detecting hazardous substances .

Advanced Electronics

Tri(cyclohexa-2,5-dien-1-yl)silane can be used in the production of advanced electronic components. Silicon is a fundamental element in electronics, and the ability to integrate it into various compounds can lead to the development of next-generation semiconductors .

Coatings and Surface Treatments

The compound is also used in coatings and surface treatments to improve material properties such as resistance to corrosion, water repellency, and adhesion. This has implications for extending the life of materials and reducing maintenance costs .

Energy Storage Solutions

Finally, Tri(cyclohexa-2,5-dien-1-yl)silane may play a role in energy storage solutions. Silicon anodes in lithium-ion batteries are being researched for their potential to increase energy density and improve battery performance .

Propriétés

InChI |

InChI=1S/C18H21Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h4-18H,1-3H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWMXBHHJZAKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(C=C1)[Si](C2C=CCC=C2)C3C=CCC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri(cyclohexa-2,5-dien-1-yl)silane | |

CAS RN |

1807776-35-7 | |

| Record name | Tri(cyclohexa-2,5-dien-1-yl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of Tri(cyclohexa-2,5-dien-1-yl)silane according to the research?

A1: Tri(cyclohexa-2,5-dien-1-yl)silane serves as a versatile building block for synthesizing various silanes. These include mono-, di-, trihydrosilanes, and tetraalkylsilanes []. This reagent's utility stems from its structure, allowing for further modifications and incorporation into different silicon-containing compounds.

Q2: What is the molecular formula, weight, and physical appearance of Tri(cyclohexa-2,5-dien-1-yl)silane?

A2:

* Molecular Formula: C18H22Si []* Molecular Weight: 266.45 g/mol []* Physical Appearance: White crystalline solid []

Q3: Are there any stability concerns regarding Tri(cyclohexa-2,5-dien-1-yl)silane?

A3: While generally stable, Tri(cyclohexa-2,5-dien-1-yl)silane exhibits gradual rearomatization when exposed to air over extended periods []. This suggests a sensitivity to oxygen, necessitating proper storage to maintain its reactivity and prevent degradation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate](/img/structure/B1460501.png)

![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride](/img/structure/B1460513.png)